4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
The compound 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine features a morpholine core substituted with two distinct groups:
- A (3,5-difluorophenyl)methyl moiety at the 4-position, providing lipophilic and electron-withdrawing properties.
- A pyrrolidine-1-carbonyl group at the 2-position, introducing a rigid five-membered amine ring and a carbonyl linker.
Properties
IUPAC Name |
[4-[(3,5-difluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-7-12(8-14(18)9-13)10-19-5-6-22-15(11-19)16(21)20-3-1-2-4-20/h7-9,15H,1-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIYTZWARFWIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Morpholine Ring: Starting from a suitable precursor, such as diethanolamine, the morpholine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.
Attachment of the 3,5-Difluorophenylmethyl Group: The final step involves the alkylation of the morpholine derivative with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring with fluorine substituents can undergo nucleophilic aromatic substitution, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may exhibit interesting pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group might enhance binding affinity through hydrophobic interactions and halogen bonding, while the morpholine and pyrrolidine moieties could contribute to the overall binding conformation and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Morpholine-Based Derivatives
Compound A : (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide
- Key Differences :
- Replaces the pyrrolidine-1-carbonyl group with a carboxamide-linked trifluoromethylphenyl moiety.
- Incorporates a hydroxy group and a methyl-substituted pyrrolo[1,2-b]pyridazine core.
- Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance.
Compound B : 1-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-cyclopentane-1-carboxylic acid derivative
- Key Differences :
- Substitutes the methyl-morpholine linkage with a 2-morpholin-4-ylethoxy chain.
- Features a cyclopentane-carboxylic acid terminus.
- Implications :
- The ethoxy spacer may improve solubility due to increased polarity.
- The carboxylic acid group could enhance hydrogen bonding but may limit blood-brain barrier penetration.
Piperazine and Piperidine Analogs
Compound C : (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione
- Key Differences :
- Replaces morpholine with a piperazine ring (two nitrogen atoms).
- Includes an imidazolidinedione group and cyclopropyl substituent.
- Implications :
- Piperazine’s basic nitrogen may alter pKa, affecting bioavailability.
- The imidazolidinedione core could enhance metabolic stability but reduce conformational flexibility.
Data Table: Structural and Hypothesized Property Comparisons
Discussion of Structural Optimization Trends
- Difluorophenyl Motif : Common across all compounds, likely critical for target engagement via hydrophobic/π-π interactions .
- Heterocycle Choice: Morpholine (target compound) offers moderate basicity and solubility.
- Substituent Effects :
- Pyrrolidine-1-carbonyl (target) vs. carboxamide (Compound A): The former may reduce steric hindrance, improving binding kinetics.
- Ethoxy linker (Compound B): Increases hydrophilicity but may alter pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
